molecular formula C20H26N4 B5586869 1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)

1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)

Cat. No. B5586869
M. Wt: 322.4 g/mol
InChI Key: VDSSBNSBAQMOQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives often involves "one-pot" methods, such as ultrasound irradiation-promoted synthesis, which is characterized by high efficiency and the use of environmentally friendly catalysts. Such methods have been applied to generate novel pyrazole derivatives with distinct structural features (Kanagarajan et al., 2011).

Molecular Structure Analysis

Molecular structure analysis is typically performed using a combination of spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These analyses reveal intricate details about the molecular geometry, bonding patterns, and electron distribution, providing insight into the compound's chemical behavior and properties (Mosaddegh et al., 2017).

Chemical Reactions and Properties

The compound engages in a variety of chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include cycloadditions, substitutions, and transformations under specific conditions, yielding a range of structurally diverse derivatives with potential biological activities (Lavanya et al., 2014).

properties

IUPAC Name

1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,5-dimethylphenyl]methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-13-7-20(12-24-18(6)10-16(4)22-24)14(2)8-19(13)11-23-17(5)9-15(3)21-23/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSSBNSBAQMOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN2C(=CC(=N2)C)C)C)CN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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